![molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7](/img/structure/B1181526.png)

1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazolidinone derivatives, including those with thioxo groups, involves the utilization of various chemical synthons and reactions. One approach involves the synthesis of fluorescent oxazole derivatives from chiral isocyanides, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis (Tang & Verkade, 1996). Another method includes the formation of oxazolidinone derivatives via reactions involving stereogenic centers, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Chavda et al., 2006).

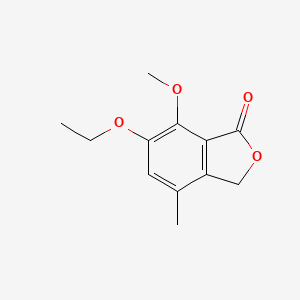

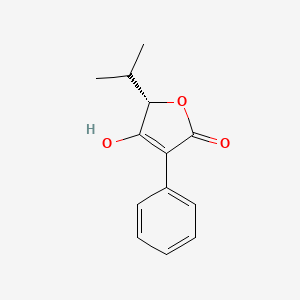

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring with heteroatoms, contributing to the compound's chemical and physical properties. The study of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate provides insight into the stereochemical relationships within the oxazolidinone framework, revealing the impact of steric interactions on molecular geometry (Hartung et al., 2003).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in a variety of chemical reactions, reflecting their chemical properties. Efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions illustrates the reactivity of these compounds toward carbon dioxide, showcasing their potential in synthetic and green chemistry applications (Xu et al., 2011).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives are influenced by their molecular structure. The crystal structure of certain derivatives provides a basis for understanding the solid-state properties of these compounds, including their melting points, solubility, and crystallinity (Chavda et al., 2006).

Chemical Properties Analysis

The chemical properties of oxazolidinone derivatives, such as reactivity, stability, and functional group transformations, are central to their application in organic synthesis. The synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 through an electrochemical process highlights the compound's reactivity and the potential for green chemistry approaches (Feroci et al., 2005).

Aplicaciones Científicas De Investigación

Microbial Production of Propanol

Research indicates interest in microbial production processes for propanol, a value-added molecule with potential as a biofuel component or precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions highlight the role of biochemical engineering in advancing renewable resource utilization (T. Walther & J. François, 2016).

Oxazolidinones in Antimicrobial Research

Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show promise against resistant gram-positive organisms, with linezolid being a notable example for clinical development. Research into oxazolidinone derivatives continues to seek agents with greater potency and novel activity spectra (D. Diekema & R. Jones, 2000).

VOC Breath Biomarkers in Lung Cancer

Volatile organic compounds (VOCs) in breath analysis, including 1-propanol, are explored as biomarkers for lung cancer diagnosis. The review of scientific publications underscores the potential of breath analysis in lung cancer screening and the need for further research to develop effective diagnostic tools (Yannick Saalberg & M. Wolff, 2016).

Polymeric Biomaterials for Drug Delivery

Research at the Centre for Biomedical and Biomaterials Research in Mauritius focuses on polymeric nanobiomaterials for drug delivery, highlighting the role of advanced polymers in addressing health issues. The development of poly(ester-ether)s and studies on scaffold degradation and cell culture studies point to the importance of material science in medical applications (A. Bhaw-Luximon et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEFJRBGCDTCBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Phosphinyldyne tris(oxy)] tris[3-aminopropyl-2-hydroxy-N,N-dimethyl 1-N -alkyl(C=6~18) trichlorides](/img/no-structure.png)